molecular formula C18H28N2O2 B268160 N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide

N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide

Número de catálogo B268160
Peso molecular: 304.4 g/mol
Clave InChI: MTJIMPFOLJMEBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have shown promise in treating a range of cardiovascular and pulmonary conditions. In

Mecanismo De Acción

BAY 41-2272 stimulates the activity of sGC, an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating vascular tone, platelet aggregation, and smooth muscle relaxation. By increasing the production of cGMP, BAY 41-2272 promotes vasodilation and reduces pulmonary vascular resistance, leading to improved blood flow and oxygenation.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a range of biochemical and physiological effects. It promotes vasodilation, reduces pulmonary vascular resistance, and increases cardiac output. It also inhibits platelet aggregation and reduces inflammation. In addition, it has been shown to improve endothelial function and reduce oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BAY 41-2272 has several advantages for use in lab experiments. It is a potent and selective sGC stimulator, making it a useful tool for investigating the role of cGMP signaling in various physiological processes. It also has a long half-life, allowing for sustained effects over time. However, there are some limitations to its use. BAY 41-2272 can be difficult to solubilize, and its effects can be influenced by factors such as pH and temperature.

Direcciones Futuras

There are several potential future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. BAY 41-2272 has shown promise in animal models of pulmonary hypertension, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of sickle cell disease, a genetic disorder that causes red blood cells to become misshapen and break down. BAY 41-2272 has been shown to improve blood flow and oxygenation in sickle cell mice, and further research is needed to determine its potential as a treatment for sickle cell disease. Finally, BAY 41-2272 may have potential applications in the treatment of other cardiovascular and pulmonary conditions, such as heart failure and chronic obstructive pulmonary disease (COPD).

Métodos De Síntesis

BAY 41-2272 can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the reaction of 4-aminomethylphenol with cyclopentyl chloroformate to yield the intermediate 4-(cyclopentylcarbonyloxy)methylphenol. The intermediate is then reacted with tert-butyl 2-bromoacetate to yield tert-butyl 2-{4-[(cyclopentylcarbonyloxy)methyl]phenoxy}acetate. Finally, the tert-butyl ester is hydrolyzed to yield the desired product, N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide.

Aplicaciones Científicas De Investigación

BAY 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular and pulmonary conditions. It has been shown to improve pulmonary hypertension, reduce pulmonary vascular resistance, and increase cardiac output in animal models. In addition, it has been investigated for its potential to treat erectile dysfunction, sickle cell disease, and renal fibrosis.

Propiedades

Nombre del producto

N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide

Fórmula molecular

C18H28N2O2

Peso molecular

304.4 g/mol

Nombre IUPAC

N-tert-butyl-2-[4-[(cyclopentylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)20-17(21)13-22-16-10-8-14(9-11-16)12-19-15-6-4-5-7-15/h8-11,15,19H,4-7,12-13H2,1-3H3,(H,20,21)

Clave InChI

MTJIMPFOLJMEBY-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCC2

SMILES canónico

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.